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molecular formula C10H15BrN2 B8557578 4-(5-Bromo-3-methyl-2-pyridinyl)butylamine

4-(5-Bromo-3-methyl-2-pyridinyl)butylamine

Cat. No. B8557578
M. Wt: 243.14 g/mol
InChI Key: VOFVQISBPMAUIW-UHFFFAOYSA-N
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Patent
US04486434

Procedure details

A solution of sulphur trioxide (150 ml) in 1,1,2-tri-fluorotrichloroethane (550 ml) was added over 30 min to a suspension of 2-(4-aminobutyl)-3-methylpyridine hydrobromide (14.2 g) [prepared by reacting 2-(4-aminobutyl)-3-methyl-pyridine with hydrobromic acid (0.89M)] in 1,1,2-trifluoro-trichloroethane and to this mixture was added liquid bromine (5.56 g). The mixture was heated under reflux for ca 16 hr. The solvent was removed by distillation and unbrominated starting material was removed by acetylation as described in Example 1(h) to yield 5-bromo-2-(4-amino-butyl)-3-methylpyridine (6.49 g) as an oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
2-(4-aminobutyl)-3-methylpyridine hydrobromide
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)=O.[BrH:5].[NH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][N:12]=1.BrBr>FC(Cl)(F)C(Cl)(Cl)F>[Br:5][C:14]1[CH:15]=[C:16]([CH3:17])[C:11]([CH2:10][CH2:9][CH2:8][CH2:7][NH2:6])=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(=O)=O
Name
2-(4-aminobutyl)-3-methylpyridine hydrobromide
Quantity
14.2 g
Type
reactant
Smiles
Br.NCCCCC1=NC=CC=C1C
Name
Quantity
550 mL
Type
solvent
Smiles
FC(C(F)(Cl)Cl)(F)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(F)(Cl)Cl)(F)Cl
Step Two
Name
Quantity
5.56 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for ca 16 hr
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
was removed by acetylation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)CCCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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